2-Phenoxyethyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate
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Overview
Description
2-Phenoxyethyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with the molecular formula C25H30N2O6 and a molecular weight of 454.5155 Da . This compound is characterized by its unique structure, which includes a piperazine ring substituted with a butoxybenzoyl group and an acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Phenoxyethyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves multiple steps, typically starting with the preparation of the piperazine ring. The piperazine ring is then functionalized with a butoxybenzoyl group through a nucleophilic substitution reaction. The final step involves the esterification of the resulting intermediate with 2-phenoxyethyl acetate under acidic or basic conditions to yield the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
2-Phenoxyethyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-Phenoxyethyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Phenoxyethyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate can be compared with other similar compounds, such as:
2-Phenoxyethyl 2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate: This compound has a methoxy group instead of a butoxy group, leading to different chemical and biological properties.
2-Phenoxyethyl 2-[1-(4-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate: The ethoxy group in this compound results in variations in reactivity and interaction with biological targets.
2-Phenoxyethyl 2-[1-(4-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate: The propoxy group affects the compound’s solubility and stability compared to the butoxy derivative.
Properties
Molecular Formula |
C25H30N2O6 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-phenoxyethyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C25H30N2O6/c1-2-3-15-31-21-11-9-19(10-12-21)25(30)27-14-13-26-24(29)22(27)18-23(28)33-17-16-32-20-7-5-4-6-8-20/h4-12,22H,2-3,13-18H2,1H3,(H,26,29) |
InChI Key |
DEJNSGKNUMDKHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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